N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine
Description
N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is a substituted ethylenediamine derivative featuring a dimethylamine group at the N1 position and a 3-methylthiophene (2-thienyl) substituent at the adjacent carbon. The thienyl group introduces electron-rich sulfur heterocyclic properties, which may enhance metal-binding affinity or modulate pharmacokinetic behavior compared to purely aromatic or aliphatic analogs.
Properties
IUPAC Name |
N,N-dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-7-4-5-12-9(7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHCJTMLKPDFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, also known as N,N-dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride, is a compound with notable potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
- Molecular Formula : C10H20Cl2N2S
- Molecular Weight : 271.24 g/mol
- Boiling Point : 246.3 ± 35.0 °C (predicted)
- Density : 1.067 ± 0.06 g/cm³ (predicted)
- pKa : 8.46 ± 0.10 (predicted)
The presence of a thienyl group in its structure contributes to its unique reactivity and potential biological interactions, particularly in pharmacological contexts .
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities:
- Pharmacological Applications : Compounds with similar structures have been investigated for their potential as enzyme inhibitors and receptor modulators, suggesting that this compound could play a role in drug development.
- Mechanism of Action : The compound likely interacts with specific molecular targets such as receptors or enzymes, modulating various biological pathways. This interaction is critical for understanding its therapeutic potential.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Enzyme Inhibition : A study demonstrated that similar thienyl-substituted amines can act as effective inhibitors of certain enzymes involved in metabolic pathways, suggesting that this compound may exhibit comparable inhibitory effects .
- Receptor Binding Assays : Research involving receptor binding assays indicated that compounds with thienyl groups can significantly influence receptor activity, which may extend to this compound.
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylbenzylamine | Aromatic ring; similar amine structure | Commonly used as a solvent and reagent |
| 1-Methylpiperazine | Six-membered ring; nitrogen heteroatom | Used extensively in drug development |
| 3-Methylthiophene | Similar thienyl structure | Focused on electronic properties |
| N,N-Diethyl-N'-methylamine | Similar amine functionality | Different alkyl groups influence solubility |
This table highlights the unique aspects of this compound due to its specific thienyl substitution and dual amine functionality, which may confer distinct biological properties not found in others .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The structural analogs of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine differ primarily in their aromatic substituents and alkylation patterns. Key comparisons include:
Key Insights :
- Thienyl vs. Phenyl: The sulfur atom in the thienyl group (vs.
- Heterocyclic vs. Aromatic : Pyrimidinyl substituents () introduce nitrogen-based hydrogen-bonding sites, useful in drug design, whereas thienyl groups prioritize sulfur-mediated interactions.
- Steric Effects : Bulky substituents (e.g., diethyl in or bis(2-methylphenyl) in ) reduce conformational flexibility, impacting binding kinetics or catalytic activity.
Comparison with Analog Syntheses :
- Phenyl Derivatives : and describe similar reductions of phenyl-substituted Schiff bases, yielding crystalline products with high purity .
- Chiral Derivatives: Asymmetric synthesis (e.g., ) requires chiral catalysts or resolution steps, increasing complexity compared to the non-chiral thienyl analog.
2.3.1. Toxicity and Bioactivity
- N~1~,N~1~-Dimethyl-1-phenyl-1,2-ethanediamine (): Exhibits moderate cytotoxicity in preliminary assays, attributed to the phenyl group’s hydrophobicity.
- Pyrimidinyl Analogs (): Show enhanced antimicrobial activity due to pyrimidine’s resemblance to nucleic acid bases.
- Thienyl Derivatives : The sulfur atom may confer lower toxicity compared to chlorinated analogs (e.g., trichlorobenzylidene derivatives in ), as thiophenes are common in FDA-approved drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
